molecular formula C19H16Cl2NO4P B4566287 bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate

bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate

Cat. No.: B4566287
M. Wt: 424.2 g/mol
InChI Key: GXADDOMJEKODJM-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate is a useful research compound. Its molecular formula is C19H16Cl2NO4P and its molecular weight is 424.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0194004 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Toxicology and Endocrine Disruption

Methoxychlor, a compound related to bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate, upon metabolic activation, generates estrogenic metabolites, including bisphenol derivatives that act as estrogen receptor agonists or antagonists. These metabolites have raised concerns about their potential endocrine-disrupting effects in wildlife and humans. Studies highlight the importance of understanding the metabolic pathways and biological impacts of such compounds to assess their environmental and health risks (Bulger et al., 1985; Kuruto-Niwa et al., 2005).

Photovoltaic Applications

Compounds structurally related to this compound have been explored for their potential in enhancing the efficiency of photovoltaic cells. For instance, derivatives of 4-methoxyphenyl groups have been incorporated into small molecules for high-efficiency perovskite solar cells, demonstrating the relevance of such structural units in developing advanced materials for solar energy conversion (Li et al., 2014; Güneş et al., 2008).

Corrosion Inhibition

Research on derivatives of this compound has also delved into their application as corrosion inhibitors. These compounds, particularly those incorporating 4-amino-1,2,4-triazole structures with methoxy and chlorophenyl groups, have shown effectiveness in protecting mild steel against corrosion in acidic environments. Their mechanism involves the formation of protective layers on metal surfaces, highlighting their potential in industrial applications to enhance the durability of metals (Elbelghiti et al., 2016; Bentiss et al., 2009).

Organic Synthesis and Catalysis

Investigations into the reactivity and applications of this compound-related compounds in organic synthesis have led to the development of novel catalysts and synthetic routes. These studies offer insights into the versatility of such compounds in facilitating bond formations and other key reactions, contributing to the advancement of synthetic organic chemistry (Lenstra et al., 2014).

Nonlinear Optical Materials

Compounds with structural motifs related to this compound have been explored for their nonlinear optical properties. These materials exhibit potential in applications such as optical limiting, data storage, and photonic devices due to their significant second and third harmonic generation capabilities. The studies underscore the importance of structural design in developing materials with enhanced nonlinear optical performance (Shettigar et al., 2006).

Properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2NO4P/c1-24-19-4-2-3-16(13-19)22-27(23,25-17-9-5-14(20)6-10-17)26-18-11-7-15(21)8-12-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADDOMJEKODJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.